

# Application Note: Sequencing of 4-Hydroxylysine Containing Proteins by Tandem Mass Spectrometry

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## Compound of Interest

Compound Name: 4-Hydroxylysine

Cat. No.: B1204564

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## Introduction

Post-translational modifications (PTMs) significantly increase the functional diversity of the proteome. Hydroxylation of lysine residues to form **4-hydroxylysine** (Hyl) is a critical PTM, particularly in collagen and related proteins.[1][2] This modification, catalyzed by lysyl hydroxylases, is essential for the formation of stable collagen cross-links and for subsequent O-linked glycosylation, which are vital for the structural integrity of the extracellular matrix.[1][3] Aberrant lysine hydroxylation has been implicated in various diseases, including connective tissue disorders and autoimmune conditions.[1] Consequently, accurate identification and sequencing of Hyl-containing proteins are crucial for both basic research and drug development.

Tandem mass spectrometry (MS/MS) has emerged as a powerful technology for the detailed characterization of PTMs, including hydroxylysine.[1][4] This application note provides a comprehensive protocol for the sequencing of **4-hydroxylysine** containing proteins using a bottom-up proteomics approach involving enzymatic digestion, liquid chromatography (LC)-MS/MS analysis, and specialized data interpretation.

## Principle of the Method

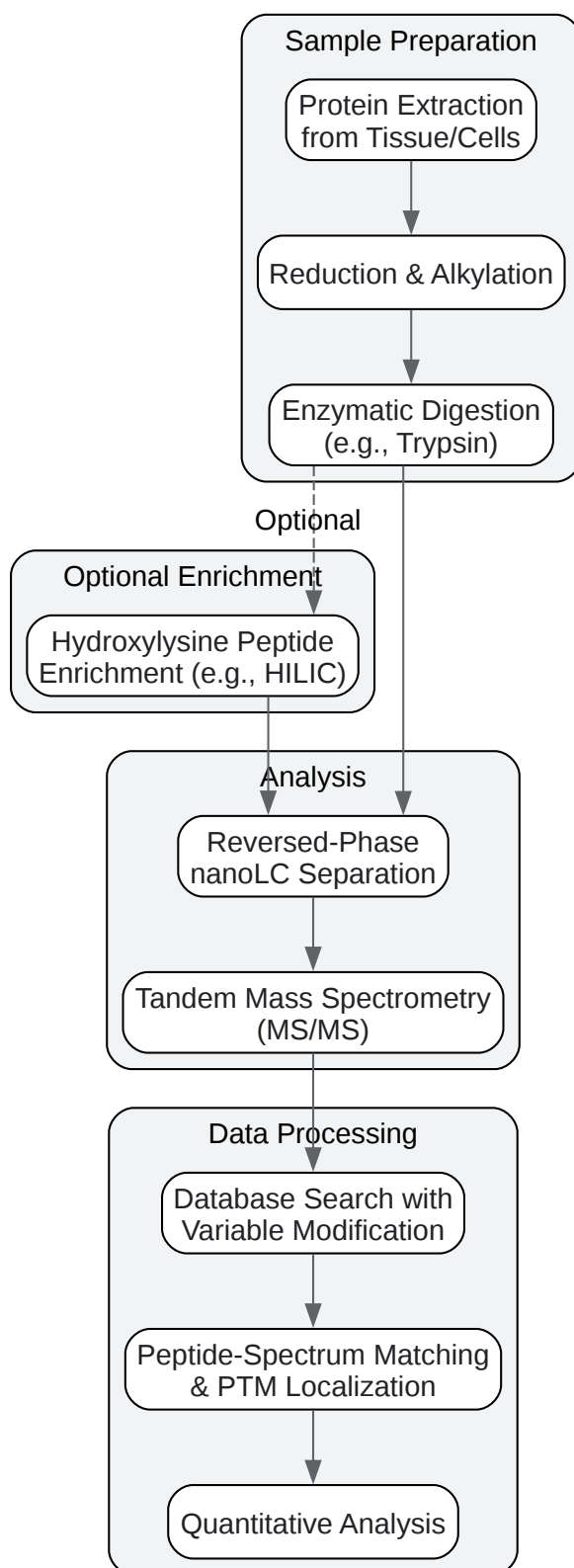
The overall strategy involves the enzymatic digestion of a protein mixture into smaller peptides. These peptides are then separated by liquid chromatography and introduced into a tandem

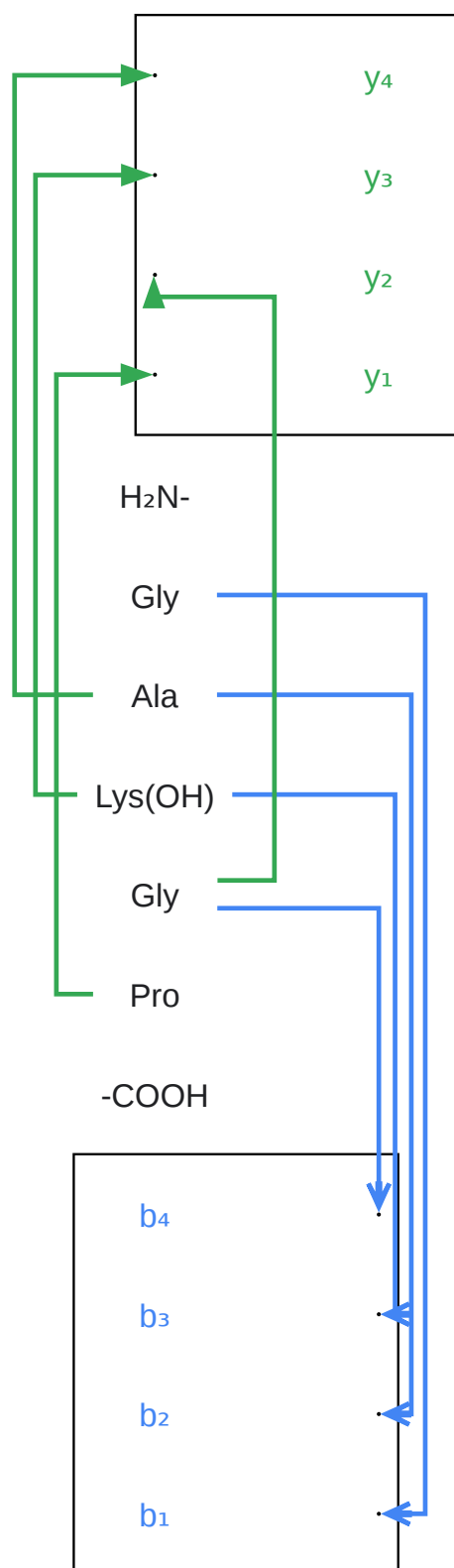
mass spectrometer. In the mass spectrometer, peptides are first measured for their mass-to-charge ratio (MS1 scan). Selected peptide ions are then isolated and fragmented, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), to generate a series of fragment ions (MS/MS or MS2 scan).[4]

The presence of a **4-hydroxylysine** residue results in a mass shift of +15.9949 Da compared to an unmodified lysine. The fragmentation pattern in the MS/MS spectrum provides the necessary sequence information. Database search algorithms, configured to consider hydroxylation as a variable modification on lysine residues, are then used to match the experimental MS/MS spectra to peptide sequences from a protein database, thereby identifying the modified peptide and the precise location of the **4-hydroxylysine**. [5][6]

## Experimental Workflow

The workflow for sequencing **4-hydroxylysine** containing proteins can be summarized in the following key steps, from sample preparation to data analysis.





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